molecular formula C11H15F3N2 B6259281 (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine CAS No. 2138387-54-7

(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine

Cat. No.: B6259281
CAS No.: 2138387-54-7
M. Wt: 232.2
InChI Key:
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Description

(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butan-2-yl group through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and butan-2-amine.

    Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction.

    Reaction Conditions: The reaction is performed under an argon atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.

Properties

CAS No.

2138387-54-7

Molecular Formula

C11H15F3N2

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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